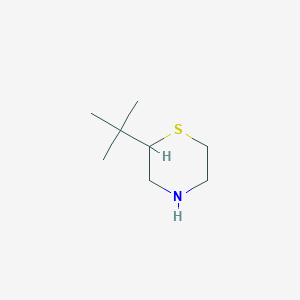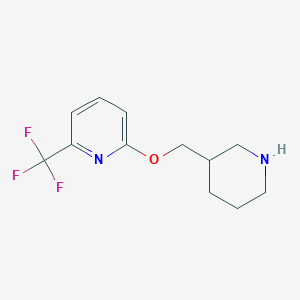
2-(Piperidin-3-ylmethoxy)-6-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Piperidin-3-ylmethoxy)-6-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a piperidine ring attached to a pyridine ring via a methoxy group, and a trifluoromethyl group at the 6-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-3-ylmethoxy)-6-(trifluoromethyl)pyridine typically involves the reaction of a piperidine derivative with a pyridine derivative under specific conditions. One common method involves the nucleophilic substitution reaction where a piperidine derivative reacts with a halogenated pyridine derivative in the presence of a base. The reaction conditions often include solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Catalysts and automated systems may also be employed to enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
2-(Piperidin-3-ylmethoxy)-6-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as the removal of the trifluoromethyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
科学研究应用
2-(Piperidin-3-ylmethoxy)-6-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound can be used in the study of biological pathways and as a probe in biochemical assays.
作用机制
The mechanism of action of 2-(Piperidin-3-ylmethoxy)-6-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .
相似化合物的比较
Similar Compounds
3-Chloro-2-(piperidin-3-ylmethoxy)-5-trifluoromethyl-pyridine: This compound has a similar structure but with a chlorine atom at the 3-position of the pyridine ring.
4-(Piperidin-3-yl)-2-(trifluoromethyl)pyridine: This compound has the piperidine ring attached at the 4-position of the pyridine ring.
Uniqueness
2-(Piperidin-3-ylmethoxy)-6-(trifluoromethyl)pyridine is unique due to the specific positioning of the piperidine and trifluoromethyl groups, which can influence its chemical reactivity and biological activity. The presence of the methoxy group also adds to its distinctiveness, affecting its solubility and interaction with other molecules .
属性
分子式 |
C12H15F3N2O |
|---|---|
分子量 |
260.26 g/mol |
IUPAC 名称 |
2-(piperidin-3-ylmethoxy)-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)10-4-1-5-11(17-10)18-8-9-3-2-6-16-7-9/h1,4-5,9,16H,2-3,6-8H2 |
InChI 键 |
WXOAGZXXKMBPKL-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CNC1)COC2=CC=CC(=N2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-(4-hydroxy-3-methoxyphenyl)-6-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydropyran-4-one](/img/structure/B14869705.png)
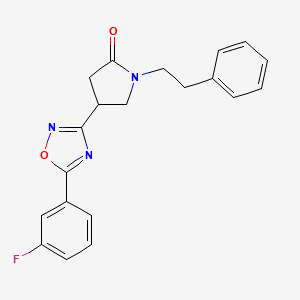
![2-[(2',6'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14869730.png)
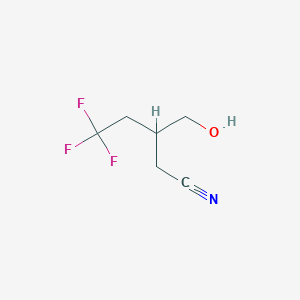
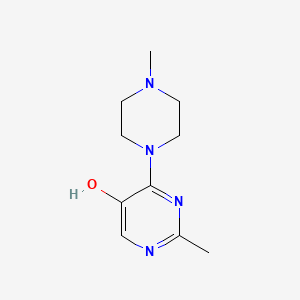
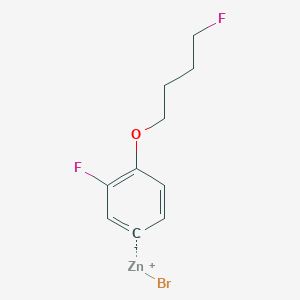
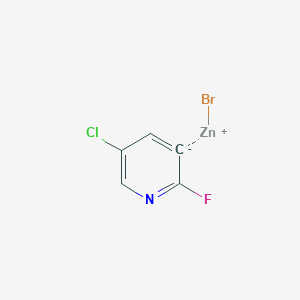

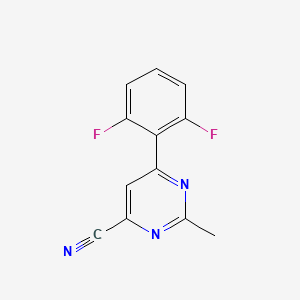
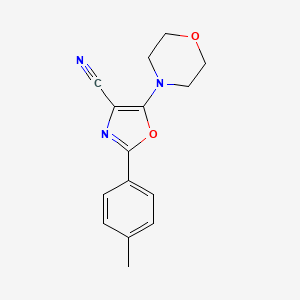
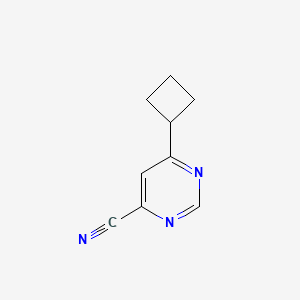

![7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14869788.png)
